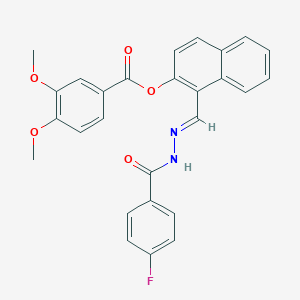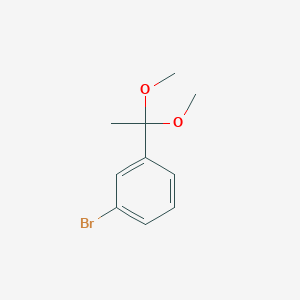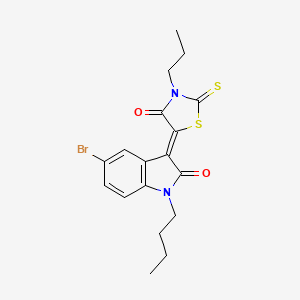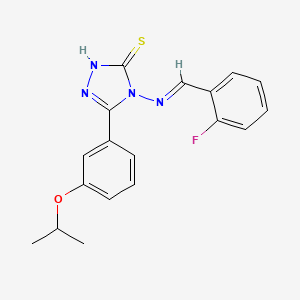![molecular formula C22H15BrClN3O2S B12026904 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-chlorophényl)-2-({[3-(4-bromophényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinazolinone, un groupe bromophényle et un fragment chlorophénylacétamide. Il est souvent utilisé dans la recherche de découverte précoce en raison de ses propriétés chimiques rares et uniques .
Méthodes De Préparation
La synthèse du N-(3-chlorophényl)-2-({[3-(4-bromophényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend la réaction du chlorure de 4-bromobenzoyle avec le 2-aminobenzènethiol pour former l'intermédiaire 2-(4-bromophényl)-3H-quinazolin-4-one. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 3-chlorophénylacétyle en présence d'une base pour donner le produit final . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et l'efficacité.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment:
Oxydation: Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le noyau quinazolinone en son dérivé dihydroquinazoline correspondant.
Substitution: Les groupes bromophényle et chlorophényle peuvent subir des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les thiols.
Applications de la recherche scientifique
Le N-(3-chlorophényl)-2-({[3-(4-bromophényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le noyau quinazolinone joue un rôle crucial dans cette interaction, car il peut former des liaisons hydrogène et d'autres interactions avec l'enzyme cible. Les voies moléculaires exactes impliquées sont encore à l'étude, mais des études initiales suggèrent qu'il pourrait affecter les voies liées à la prolifération cellulaire et à l'apoptose .
Applications De Recherche Scientifique
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have anticancer and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone core plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target enzyme. The exact molecular pathways involved are still under investigation, but initial studies suggest that it may affect pathways related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, le N-(3-chlorophényl)-2-({[3-(4-bromophényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide se distingue par sa combinaison unique de groupes fonctionnels. Parmi les composés similaires, on peut citer:
- 2-{[3-(4-bromophényl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophényl)acétamide
- 2-{[3-(4-bromophényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophényl)acétamide Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs substituants spécifiques, ce qui peut entraîner des variations dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C22H15BrClN3O2S |
|---|---|
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-14-8-10-17(11-9-14)27-21(29)18-6-1-2-7-19(18)26-22(27)30-13-20(28)25-16-5-3-4-15(24)12-16/h1-12H,13H2,(H,25,28) |
Clé InChI |
XYSDGNSOYBVINI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)



![Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12026896.png)
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)

![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12026911.png)
